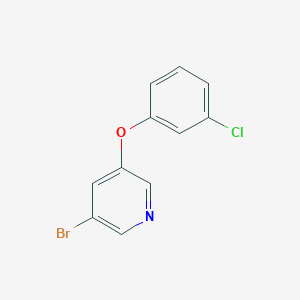

3-Bromo-5-(3-chlorophenoxy)pyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-(3-chlorophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWCDQFYAZDWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678772 | |

| Record name | 3-Bromo-5-(3-chlorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28232-65-7 | |

| Record name | 3-Bromo-5-(3-chlorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(3-chlorophenoxy)pyridine is a halogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with both a bromine atom and a chlorophenoxy group, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of multiple reactive sites allows for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a hypothesized mechanism of action based on the biological activities of structurally related molecules.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 28232-65-7 | [1] |

| Molecular Formula | C₁₁H₇BrClNO | [1] |

| Molecular Weight | 284.54 g/mol | [1] |

| Boiling Point | 342.092 °C at 760 mmHg | [2] |

| Density | 1.568 g/cm³ | [2] |

| Refractive Index | 1.616 | [2] |

| Flash Point | 160.691 °C | [2] |

| XLogP3 | 4.3 | [2] |

Experimental Protocols

Hypothetical Synthesis via Ullmann Condensation:

This proposed method involves the copper-catalyzed reaction between 3-bromo-5-hydroxypyridine and 1-chloro-3-iodobenzene.

Materials:

-

3-bromo-5-hydroxypyridine

-

1-chloro-3-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Pyridine (as solvent)

-

Toluene

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-hydroxypyridine (1 equivalent), 1-chloro-3-iodobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Add anhydrous pyridine as the solvent and stir the mixture at reflux (approximately 115 °C) for 24-48 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with toluene.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any remaining iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathway

There is currently no direct evidence in the scientific literature detailing the biological activity or mechanism of action of this compound. However, the structural motifs present in the molecule, particularly the substituted pyridine ring, are found in numerous compounds investigated as kinase inhibitors. For instance, various pyridine and bromo-pyrimidine derivatives have been explored as inhibitors of tyrosine kinases such as Bcr-Abl, which is implicated in chronic myeloid leukemia.[3][4][5]

Based on this precedent, a hypothetical role for this compound as a tyrosine kinase inhibitor can be postulated. The pyridine nitrogen could act as a hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket, a common binding mode for many kinase inhibitors. The brominated and chlorinated phenyl rings would likely occupy hydrophobic pockets within the active site, contributing to the binding affinity and selectivity.

Below is a conceptual diagram illustrating this hypothetical mechanism of action.

Hypothetical binding mode of this compound in a kinase active site.

Experimental Workflow for Kinase Inhibitor Profiling:

To validate this hypothesis, a systematic experimental workflow would be required. This would involve in vitro kinase assays to determine the inhibitory activity against a panel of kinases, followed by cellular assays to assess its effect on cancer cell proliferation and downstream signaling pathways.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. echemi.com [echemi.com]

- 3. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine (CAS: 28232-65-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Bromo-5-(3-chlorophenoxy)pyridine, CAS number 28232-65-7. It summarizes its known physicochemical properties and outlines a probable synthetic route based on established chemical principles for diaryl ether synthesis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis. It is important to note that publicly available information regarding the specific biological activity, experimental protocols, and its role in signaling pathways is limited at the time of this publication.

Chemical and Physical Properties

This compound is a halogenated aromatic ether. The presence of bromine, chlorine, and a pyridine ring suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The physical and chemical properties gathered from various chemical supplier databases are summarized below.

| Property | Value | Source |

| CAS Number | 28232-65-7 | Multiple |

| Molecular Formula | C₁₁H₇BrClNO | [1][2] |

| Molecular Weight | 284.54 g/mol | [2] |

| Physical State | Solid | Inferred from supplier data |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br | [1] |

| InChI Key | NAWCDQFYAZDWIX-UHFFFAOYSA-N | [1] |

| XLogP3 | 4.3 | [1] |

| Topological Polar Surface Area | 22.1 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of this compound, this would involve the reaction of 3,5-dibromopyridine with 3-chlorophenol.

Reaction Scheme:

Conceptual Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, 3,5-dibromopyridine and 3-chlorophenol would be dissolved in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Catalyst and Base Addition: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), would be added as the catalyst. A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol.

-

Reaction Conditions: The reaction mixture would be heated to a high temperature, typically in the range of 120-180 °C, and stirred for several hours to days. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature and filtered to remove inorganic salts. The filtrate would then be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the desired this compound.

Below is a conceptual workflow for the proposed Ullmann condensation synthesis.

Caption: Conceptual workflow for the synthesis of this compound via Ullmann condensation.

Alternative Synthetic Pathway: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful alternative for diaryl ether synthesis. This method often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Conceptual Experimental Protocol:

-

Reactant Preparation: 3,5-dibromopyridine and 3-chlorophenol would be combined in a reaction vessel with a suitable solvent, such as toluene or dioxane.

-

Catalyst and Ligand System: A palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, such as Xantphos or a biarylphosphine ligand, would be added.

-

Base Addition: A strong base, like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary for the reaction.

-

Reaction Conditions: The mixture would be heated, typically between 80-110 °C, under an inert atmosphere (e.g., argon or nitrogen) for several hours.

-

Work-up and Purification: The work-up and purification procedure would be similar to that described for the Ullmann condensation.

Biological Activity and Applications in Drug Development

As of the date of this guide, there is no publicly available scientific literature detailing the biological activity, mechanism of action, or specific applications in drug development for this compound.

The structural motif of a substituted phenoxypyridine is present in some biologically active molecules. For instance, certain phenoxypyridine derivatives have been investigated for their potential as herbicides, insecticides, and as scaffolds in medicinal chemistry for targeting various enzymes and receptors. However, without specific screening data or biological studies for the title compound, any discussion of its potential pharmacological profile remains speculative.

Due to the lack of available data on biological activity or experimental workflows involving this compound, no signaling pathway or experimental workflow diagrams can be provided at this time.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic chemistry. While its basic physicochemical properties are known, a significant gap exists in the scientific literature regarding its specific synthesis protocols and, most notably, its biological activity. The synthetic routes outlined in this guide are based on established methodologies for the formation of diaryl ethers and provide a starting point for its preparation. Further research is required to elucidate the biological profile of this compound and to determine its potential utility in drug discovery and development. Researchers interested in this molecule are encouraged to perform their own biological evaluations to uncover its potential therapeutic applications.

References

An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 3-Bromo-5-(3-chlorophenoxy)pyridine, a halogenated pyridine derivative. Pyridine-based structures are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. This document consolidates key chemical data, proposes a detailed synthetic protocol, and outlines the potential applications of this compound for research and development purposes.

Core Compound Data

A summary of the essential quantitative and identifying information for this compound is presented below. These details are crucial for accurate experimental design, stoichiometric calculations, and regulatory compliance.

| Property | Value | Reference |

| Molecular Weight | 284.54 g/mol | [1] |

| Molecular Formula | C₁₁H₇BrClNO | [1][2] |

| CAS Number | 28232-65-7 | [1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br | [2] |

| InChI Key | NAWCDQFYAZDWIX-UHFFFAOYSA-N | [2] |

Synthetic Methodology

Proposed Experimental Protocol: Ullmann Condensation

This reaction facilitates the formation of a diaryl ether bond through a copper-catalyzed reaction between a phenol and an aryl halide.

Reactants:

-

3-Bromo-5-iodopyridine (or 3,5-dibromopyridine as a starting point for introducing the phenoxy group)

-

3-Chlorophenol

-

Copper(I) iodide (CuI) as the catalyst

-

A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

A high-boiling point solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-5-iodopyridine (1.0 eq), 3-chlorophenol (1.2 eq), potassium carbonate (2.0 eq), and Copper(I) iodide (0.1 eq).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMF via syringe.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final this compound.

This proposed synthesis provides a logical workflow for obtaining the target compound.

Caption: Proposed Ullmann condensation workflow for the synthesis of this compound.

Potential Applications & Biological Context

Pyridine derivatives are a cornerstone in drug discovery, known for their ability to act as scaffolds that bind to a wide range of biological targets.[3] The inclusion of halogen atoms (bromine and chlorine) in the structure of this compound can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

While specific biological activity for this compound is not documented in publicly available literature, its structure suggests potential as an intermediate for the synthesis of more complex molecules. Halogenated positions on the pyridine and phenyl rings serve as versatile chemical handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Pyridine derivatives have been investigated for a wide range of therapeutic areas, including as anticonvulsants, antidepressants, and antimicrobial agents.[3][4][5] Furthermore, bromo-pyrimidine analogs have been explored as potent tyrosine kinase inhibitors in cancer therapy.[6]

The logical relationship for its use in drug discovery is outlined below.

Caption: Logical workflow for the use of this compound in a drug discovery program.

Safety & Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. Users should consult the material safety data sheet (MSDS) before use. General safe handling practices include:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

This document serves as a technical guide and is not exhaustive. Researchers are encouraged to consult primary literature and safety documentation for a complete understanding of this compound and its derivatives.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives [sjsci.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-(3-chlorophenoxy)pyridine (CAS No. 28232-65-7). The information presented here is crucial for its identification, characterization, and application in research and development, particularly in the field of medicinal chemistry and drug discovery.

Molecular Structure and Properties

-

Molecular Formula: C₁₁H₇BrClNO

-

Molecular Weight: 284.54 g/mol

-

IUPAC Name: this compound

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely available in public spectral databases, this guide outlines the expected spectroscopic characteristics based on the analysis of its structural fragments and data from closely related compounds. The following tables summarize the anticipated quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.3 - 8.5 | d | 1H | H-2 (Pyridine) |

| ~8.2 - 8.4 | d | 1H | H-6 (Pyridine) |

| ~7.6 - 7.8 | t | 1H | H-4 (Pyridine) |

| ~7.3 - 7.5 | t | 1H | H-5' (Chlorophenyl) |

| ~7.1 - 7.3 | m | 2H | H-4', H-6' (Chlorophenyl) |

| ~7.0 - 7.2 | m | 1H | H-2' (Chlorophenyl) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 157 | C-5 (Pyridine, C-O) |

| ~154 - 156 | C-3' (Chlorophenyl, C-Cl) |

| ~148 - 150 | C-2 (Pyridine) |

| ~140 - 142 | C-6 (Pyridine) |

| ~135 - 137 | C-1' (Chlorophenyl) |

| ~131 - 133 | C-5' (Chlorophenyl) |

| ~125 - 127 | C-4 (Pyridine) |

| ~123 - 125 | C-6' (Chlorophenyl) |

| ~121 - 123 | C-4' (Chlorophenyl) |

| ~119 - 121 | C-2' (Chlorophenyl) |

| ~118 - 120 | C-3 (Pyridine, C-Br) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Relative Intensity | Assignment |

| 283/285/287 | ~3:4:1 | [M]⁺ (Molecular ion) |

| 204/206 | Variable | [M - Br]⁺ |

| 173/175 | Variable | [M - C₆H₄Cl]⁺ |

| 128 | Variable | [C₆H₄ClO]⁺ |

| 76 | Variable | [C₅H₃N]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (Aromatic) |

| 1580 - 1560 | Strong | C=C stretching (Pyridine ring) |

| 1480 - 1460 | Strong | C=C stretching (Phenyl ring) |

| 1250 - 1200 | Strong | C-O-C stretching (Aryl ether) |

| 1100 - 1000 | Medium | C-H in-plane bending |

| 800 - 750 | Strong | C-Cl stretching |

| 700 - 600 | Medium | C-Br stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent | Assignment |

| ~260 - 280 | Ethanol | π → π* transitions |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or by dissolving it in a suitable volatile solvent (e.g., methanol, acetonitrile) for liquid injection.

-

Ionization: Employ Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions using an electron multiplier or a similar detector.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

-

-

Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

-

Analysis:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines a predictive approach for spectral analysis based on established substituent chemical shift (SCS) principles. It also includes a detailed, standardized experimental protocol for acquiring high-quality 13C NMR data for this and similar organic molecules.

Predicted 13C NMR Spectral Data

The chemical shifts for the carbon atoms in this compound have been predicted using the principle of additivity of substituent effects, a common method in NMR spectroscopy.[1][2] The analysis starts with the known chemical shifts of the parent heterocycles, pyridine and benzene, followed by the application of established increments for bromo, chloro, and phenoxy substituents.[3][4][5]

The predicted chemical shifts are summarized in Table 1. The numbering convention for the atoms is provided in the accompanying molecular structure diagram.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Pyridine Ring | ||

| C2 | ~148.5 | Affected by the ring nitrogen (ortho) and the bromo substituent (meta). |

| C3 | ~120.0 | Directly attached to the electronegative bromine atom (ipso-carbon). |

| C4 | ~142.0 | Influenced by the ring nitrogen (para) and both the bromo and phenoxy groups (meta). |

| C5 | ~155.0 | Attached to the ether oxygen (ipso-carbon), leading to a significant downfield shift. |

| C6 | ~140.0 | Affected by the ring nitrogen (ortho) and the phenoxy group (meta). |

| Phenoxy Ring | ||

| C1' | ~156.5 | Attached to the ether oxygen (ipso-carbon), resulting in a downfield shift. |

| C2' | ~115.0 | Ortho to the ether linkage and meta to the chlorine atom. |

| C3' | ~135.0 | Directly attached to the electronegative chlorine atom (ipso-carbon). |

| C4' | ~122.0 | Para to the ether linkage and ortho to the chlorine atom. |

| C5' | ~131.0 | Meta to both the ether linkage and the chlorine atom. |

| C6' | ~118.0 | Ortho to the ether linkage and meta to the chlorine atom. |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Experimental Protocol for 13C NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a proton-decoupled 13C NMR spectrum of a solid organic compound such as this compound.

1. Sample Preparation

-

Analyte: Accurately weigh approximately 15-25 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Typically, a small amount is already present in commercially available deuterated solvents.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4-5 cm).

2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Experiment: Standard proton-decoupled 1D 13C NMR experiment.

-

Key Parameters:

-

Spectrometer Frequency: e.g., 100 MHz for a 400 MHz ¹H instrument.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and more accurate integration, though routine spectra often use a shorter delay.

-

Pulse Width: A calibrated 30° or 90° pulse. A 30° pulse allows for faster acquisition with a shorter relaxation delay.

-

Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.[6]

-

Temperature: Standard probe temperature, e.g., 298 K (25 °C).

-

3. Data Processing

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform. An exponential multiplication (line broadening) of 1-2 Hz is typically applied to the FID before transformation to improve the signal-to-noise ratio.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A polynomial function is applied to correct any distortions in the baseline of the spectrum.

-

Referencing: The spectrum is referenced by setting the residual CDCl3 solvent peak to 77.16 ppm. If TMS was added, its peak is set to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical steps involved in the 13C NMR analysis of an organic compound, from initial preparation to final data interpretation.

Caption: Workflow for 13C NMR Analysis.

References

Mass Spectrometry of 3-Bromo-5-(3-chlorophenoxy)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3-Bromo-5-(3-chlorophenoxy)pyridine. Due to the limited availability of direct experimental data for this specific compound, this document leverages established fragmentation patterns of structurally analogous molecules, such as halogenated diphenyl ethers and pyridyl ethers, to predict its mass spectral characteristics. This guide outlines detailed, adaptable experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry and presents predicted quantitative data and fragmentation pathways to support researchers in the analysis of this and similar compounds.

Introduction

This compound is a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation behavior of this compound is essential for its unambiguous identification in complex matrices and for metabolism or degradation studies. This guide serves as a practical resource for scientists to anticipate and interpret the mass spectra of this compound.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound under common ionization conditions. The isotopic pattern for ions containing both bromine and chlorine will be complex and is a key identifying feature.

| Ion Type | Predicted m/z | Ion Formula | Notes |

| Molecular Ion [M]+• | 283/285/287 | [C11H779Br35ClNO]+• / [C11H781Br35ClNO]+• / [C11H779Br37ClNO]+• | The characteristic isotopic pattern for one bromine and one chlorine atom will be observed. |

| [M-Br]+ | 204/206 | [C11H735ClNO]+ / [C11H737ClNO]+ | Loss of a bromine radical. |

| [M-Cl]+ | 250/252 | [C11H779BrNO]+ / [C11H781BrNO]+ | Loss of a chlorine radical. |

| [M-HBr]+• | 203/205 | [C11H635ClNO]+• / [C11H637ClNO]+• | Elimination of hydrogen bromide. |

| [M-HCl]+• | 249/251 | [C11H679BrNO]+• / [C11H681BrNO]+• | Elimination of hydrogen chloride. |

| [C6H4ClO]+ | 127/129 | [C6H435ClO]+ / [C6H437ClO]+ | Fragment corresponding to the chlorophenoxy moiety. |

| [C5H3BrN]+• | 156/158 | [C5H379BrN]+• / [C5H381BrN]+• | Fragment corresponding to the bromopyridine moiety. |

Predicted Fragmentation Pathway

The fragmentation of this compound under Electron Ionization (EI) is anticipated to proceed through several key pathways, primarily involving the cleavage of the ether linkage and the loss of halogen atoms. The following diagram illustrates the predicted major fragmentation routes.

Caption: Predicted Electron Ionization fragmentation of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the analysis of this compound using Electron Ionization and Electrospray Ionization mass spectrometry. These should be adapted based on the specific instrumentation available.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is suitable for the analysis of thermally stable, volatile, and nonpolar to moderately polar small molecules.[1]

4.1.1. Sample Preparation

-

Ensure the sample is as pure as possible to avoid interference from impurities.

-

Dissolve the sample in a volatile, high-purity solvent (e.g., dichloromethane, methanol, or hexane) to a final concentration of approximately 1 mg/mL.

-

For direct infusion, use a gas-tight syringe. For GC-MS, dilute the sample further to an appropriate concentration (e.g., 1-10 µg/mL).

4.1.2. Instrumentation and Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for library matching)[2]

-

Ion Source Temperature: 200-250 °C (optimize to ensure volatilization without thermal degradation)

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

-

Mass Range: m/z 50-500 (to encompass the molecular ion and expected fragments)

-

Scan Speed: Dependent on the instrument and chromatographic peak width (for GC-MS)

-

Inlet System: Gas Chromatography (GC) or Direct Insertion Probe (DIP)

4.1.3. GC-MS Specific Parameters

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

4.1.4. Data Acquisition and Analysis

-

Acquire a full scan mass spectrum.

-

Identify the molecular ion peak, paying close attention to the characteristic isotopic pattern of Br and Cl.

-

Identify major fragment ions and propose fragmentation pathways.

-

Compare the acquired spectrum to mass spectral libraries if available.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI is a soft ionization technique suitable for polar and thermally labile molecules.[3] It is often coupled with liquid chromatography (LC).

4.2.1. Sample Preparation

-

Dissolve the sample in a solvent compatible with reversed-phase or normal-phase LC (e.g., methanol, acetonitrile, water). A typical starting concentration is 10-100 µg/mL.

-

The sample solution should be free of non-volatile buffers and salts (e.g., phosphate, TRIS) which can cause ion suppression. Use volatile buffers like ammonium acetate or ammonium formate if necessary.

-

Filter the sample through a 0.22 µm syringe filter before injection.

4.2.2. Instrumentation and Parameters

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. Positive mode is likely to be more sensitive for this compound due to the nitrogen atom.

-

Capillary Voltage: 3-5 kV (positive mode), -2.5 to -4 kV (negative mode).

-

Nebulizing Gas (N2) Pressure: 30-50 psi.

-

Drying Gas (N2) Flow Rate: 5-12 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Analyzer: Quadrupole, TOF, Orbitrap, or Ion Trap.

-

Mass Range: m/z 100-1000.

4.2.3. LC-MS Specific Parameters

-

LC Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

Gradient: A typical gradient would be 5-95% B over 10-20 minutes.

4.2.4. Data Acquisition and Analysis

-

Acquire full scan mass spectra to identify the protonated molecule [M+H]+ or deprotonated molecule [M-H]-.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion to induce fragmentation and obtain structural information.

-

For MS/MS, select the monoisotopic peak of the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

Experimental Workflows

The following diagrams illustrate typical workflows for mass spectrometric analysis.

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. While the presented data is predictive, it is based on well-established principles of mass spectrometry and the known fragmentation of similar chemical structures. The detailed experimental protocols offer a starting point for researchers to develop robust analytical methods for this compound. It is recommended that empirical data be generated to confirm these predictions and to further elucidate the nuanced fragmentation of this molecule.

References

Purity Assessment of 3-Bromo-5-(3-chlorophenoxy)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of 3-Bromo-5-(3-chlorophenoxy)pyridine, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Melting Point Analysis, and Elemental Analysis. Potential impurities arising from the synthesis process are discussed, and representative quantitative data are presented in structured tables for clarity. Furthermore, this guide includes visual diagrams generated using Graphviz to illustrate experimental workflows and impurity formation pathways, offering a practical resource for quality control and assurance in a drug development context.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As an advanced intermediate, its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Stringent quality control is necessary to identify and quantify any process-related impurities, degradation products, or residual starting materials.[3] This guide details a multi-faceted analytical approach for a thorough purity evaluation of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 28232-65-7 | [4][5] |

| Molecular Formula | C₁₁H₇BrClNO | [4][5] |

| Molecular Weight | 284.54 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | [5] |

| Melting Point | 78-82 °C (Typical) | |

| Solubility | Soluble in methanol, acetonitrile, dichloromethane |

Potential Impurities

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed coupling of 3,5-dibromopyridine and 3-chlorophenol.[6][7][8] An alternative approach could be the Buchwald-Hartwig amination.[9][10] Understanding the synthesis is crucial for predicting potential impurities.

dot

Caption: Synthetic pathway and potential impurities.

Table of Potential Impurities

| Impurity ID | Name | Origin |

| A | 3,5-Dibromopyridine | Unreacted starting material[3][11][12][13] |

| B | 3-Chlorophenol | Unreacted starting material[14][15][16] |

| C | 3,5-bis(3-chlorophenoxy)pyridine | Side-reaction product |

| D | Isomeric Bromo-(chlorophenoxy)pyridines | Impurities in starting materials or side-reactions |

| E | Degradation Products | Arise from exposure to heat, light, or reactive agents[17][18][19][20] |

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

dot

Caption: Analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and its non-volatile impurities.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

Representative HPLC Data

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 3.5 | 0.15 | Impurity B (3-Chlorophenol) |

| 2 | 5.8 | 0.20 | Impurity A (3,5-Dibromopyridine) |

| 3 | 8.2 | 99.5 | This compound |

| 4 | 10.1 | 0.10 | Impurity C |

| 5 | 11.5 | 0.05 | Unknown Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

-

Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.

Representative GC-MS Data

| Peak | Retention Time (min) | m/z of Major Fragments | Identification |

| 1 | 6.7 | 128, 99, 64 | Impurity B (3-Chlorophenol) |

| 2 | 8.9 | 237, 156, 77 | Impurity A (3,5-Dibromopyridine) |

| 3 | 12.4 | 283, 204, 173, 111 | This compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR).[7][9][21][22][23][24]

Experimental Protocol:

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire with a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative analysis.

-

¹³C NMR: Acquire with proton decoupling.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent. For qNMR, a certified internal standard is added.

Representative ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.35 | d | 1H | Pyridine H |

| 8.20 | d | 1H | Pyridine H |

| 7.55 | t | 1H | Pyridine H |

| 7.30 | t | 1H | Phenyl H |

| 7.10 | m | 2H | Phenyl H |

| 6.95 | d | 1H | Phenyl H |

Melting Point Analysis

The melting point is a fundamental physical property that provides a quick indication of purity.[3][4][6][25][26] Pure crystalline compounds have a sharp melting range, while impurities typically depress and broaden the melting range.[6][25][26]

Experimental Protocol:

-

Instrumentation: Calibrated melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

Representative Melting Point Data

| Sample | Melting Range (°C) | Purity Indication |

| Batch 1 | 80.5 - 81.5 | High Purity |

| Batch 2 | 78.0 - 81.0 | Lower Purity |

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, chlorine, and bromine, providing a fundamental check of the compound's empirical formula.[16]

Experimental Protocol:

-

Instrumentation: CHN analyzer and a method for halogen determination (e.g., ion chromatography after combustion).

-

Sample Preparation: A precisely weighed amount of the dry sample is used.

Representative Elemental Analysis Data

| Element | Theoretical (%) | Found (%) |

| C | 46.44 | 46.38 |

| H | 2.48 | 2.51 |

| N | 4.92 | 4.89 |

| Cl | 12.47 | 12.41 |

| Br | 28.07 | 28.15 |

Data Interpretation and Purity Calculation

The overall purity of this compound is determined by combining the results from the various analytical techniques. The purity by HPLC is typically reported as the final purity value, with other methods providing confirmatory evidence.

Purity Calculation from HPLC Data:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

A robust and multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound. The combination of chromatographic and spectroscopic methods detailed in this guide provides a reliable framework for ensuring the quality and consistency of this important pharmaceutical intermediate. Adherence to these protocols will support regulatory compliance and contribute to the development of safe and effective medicines.[10]

References

- 1. heteroletters.org [heteroletters.org]

- 2. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. synarchive.com [synarchive.com]

- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Page loading... [guidechem.com]

- 12. 3,5-Dibromopyridine 99 625-92-3 [sigmaaldrich.com]

- 13. 3,5-Dibromopyridine | C5H3Br2N | CID 69369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Chlorophenol - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]

- 19. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. BUCHWALD-HARTWIG CROSS-COUPLING REACTION: C-N BOND FORMATION – My chemistry blog [mychemblog.com]

- 22. arkat-usa.org [arkat-usa.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. m.youtube.com [m.youtube.com]

- 25. uwindsor.ca [uwindsor.ca]

- 26. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-(3-chlorophenoxy)pyridine, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established experimental protocols for determining solubility, offering a framework for researchers to generate this critical data in-house.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for a range of processes including synthesis, purification, formulation, and biological screening. Solubility behavior is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as external factors such as temperature and pressure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial in predicting and understanding the solubility of the compound.

| Property | Value | Source |

| CAS Number | 28232-65-7 | [1][2] |

| Molecular Formula | C11H7BrClNO | [1][2] |

| Molecular Weight | 284.54 g/mol | [2] |

| Physical State | Solid | [2] |

| Appearance | Yellow to white solid | [2] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes. The structure of this compound, containing a pyridine ring, a chloro-substituted phenoxy group, and a bromine atom, suggests a degree of polarity. Therefore, it is expected to exhibit some solubility in polar organic solvents. However, the presence of the aromatic rings also imparts non-polar character, suggesting potential solubility in less polar solvents as well.

Experimental Protocols for Solubility Determination

The absence of readily available solubility data necessitates experimental determination. The following sections detail established methodologies for accurately measuring the solubility of organic compounds.

The shake-flask method is considered the gold standard for determining the thermodynamic or equilibrium solubility of a compound.[3] This method measures the concentration of a saturated solution in equilibrium with the solid drug.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the supernatant is determined.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound.

-

Transfer the weighed compound into a series of vials, each containing a precise volume of the desired organic solvent (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, etc.).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the undissolved solid from the supernatant by centrifugation or filtration using a chemically inert filter (e.g., PTFE). This step is critical to avoid contamination of the sample with undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the concentration of the compound in the filtered supernatant using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is generated from the standard solutions to quantify the concentration in the experimental samples.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

Gravimetric Analysis: In some cases, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

-

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, g/L, or molarity (mol/L).

-

Kinetic solubility assays are high-throughput methods often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[4][5] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Principle: A concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The formation of a precipitate is monitored as the concentration increases.

General Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

-

Serial Dilution: Add the stock solution to the target organic solvent in a multi-well plate, creating a series of dilutions.

-

Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering caused by the precipitate using a nephelometer or a plate reader capable of measuring absorbance.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Data Presentation

While specific data for this compound is not available, Table 2 provides a template for how experimentally determined solubility data should be presented for clear comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | [Experimental Value] | Shake-Flask |

| Ethanol | 25 | [Experimental Value] | Shake-Flask |

| Acetone | 25 | [Experimental Value] | Shake-Flask |

| Dichloromethane | 25 | [Experimental Value] | Shake-Flask |

| Ethyl Acetate | 25 | [Experimental Value] | Shake-Flask |

| Toluene | 25 | [Experimental Value] | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | Shake-Flask |

Visualizations

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

The following diagram outlines the logical relationship between the properties of the solute and solvent in predicting solubility.

Caption: Factors Influencing Solubility Prediction.

Conclusion

References

Stability and Storage of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(3-chlorophenoxy)pyridine is a halogenated aryl ether pyridine derivative. Compounds of this class are common intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Understanding the stability and appropriate storage conditions of this compound is crucial for maintaining its purity and integrity during research and development, ensuring the reliability of experimental results, and preventing the formation of degradation products.

Recommended Storage and Handling

Based on the general properties of similar halogenated pyridine compounds, the following storage and handling procedures are recommended to ensure the stability of this compound:

-

Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

-

Container: Keep the container tightly sealed to protect from moisture and air.

-

Light: Protect from light to prevent photodegradation. Use of amber vials or storage in a dark place is advised.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Predicted Stability Profile

While specific quantitative data is not available, a qualitative summary of the expected stability of this compound under various stress conditions can be inferred from studies on similar pyridine derivatives.

| Stress Condition | Predicted Stability of this compound | Rationale and Potential Degradation Pathways |

| Acidic Hydrolysis | Potentially labile | The ether linkage may be susceptible to cleavage under strong acidic conditions. The pyridine ring itself is generally stable to acid. |

| Alkaline Hydrolysis | Likely unstable | Pyridine derivatives can be highly unstable in alkaline media[1]. The ether linkage may also be susceptible to nucleophilic attack. |

| Oxidative Stress | Sensitivity dependent on structure | Halogenated pyridines can be sensitive to oxidizing agents[1]. Oxidation may target the pyridine ring or the phenoxy group. |

| Thermal Stress | Generally stable at recommended storage temperatures | High temperatures can accelerate degradation. The melting point of the related compound 3-Bromo-5-chloropyridine is 80-82°C, suggesting some thermal stability. |

| Photostability | Potentially photolabile | Many pyridine derivatives are known to be sensitive to light, which can induce degradation[1]. |

Experimental Protocols for Stability Assessment

A forced degradation study is a standard approach to determine the intrinsic stability of a compound. The following is a general protocol that can be adapted for this compound.

Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

High-purity water

-

Acetonitrile or other suitable organic solvent

-

pH meter

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Photostability chamber

-

Temperature-controlled oven

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M).

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with NaOH solution, and dilute to a suitable concentration for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M).

-

Incubate and sample as described for acid hydrolysis, neutralizing with HCl solution.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of H₂O₂ solution (e.g., 3% or 30%).

-

Keep the mixture at room temperature for a defined period, with sampling at various time points.

-

Dilute samples for HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

At various time points, dissolve a weighed amount of the solid in the initial solvent and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze the samples by HPLC at appropriate time points.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Analyze all samples and calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

-

Visualizations

References

Navigating the Unknown: A Technical Safety Guide for 3-Bromo-5-(3-chlorophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the safe handling and use of 3-Bromo-5-(3-chlorophenoxy)pyridine (CAS No: 28232-65-7), a compound for which a comprehensive Safety Data Sheet (SDS) with experimentally determined hazard classifications is not currently available. In the absence of specific toxicity data, this document provides a framework for managing this chemical based on the principle of treating substances with unknown hazards as potentially hazardous. This guide compiles available physicochemical data and outlines a conservative approach to laboratory safety, handling, and disposal. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Introduction: The Challenge of Uncharacterized Compounds

This compound is a substituted pyridine derivative that, like many novel compounds in research and development, lacks a full safety profile. The absence of a formal GHS classification and detailed toxicological data necessitates a cautious and systematic approach to its handling.[1][2] This guide is predicated on the established principle of "prudent practice," which dictates that all substances of unknown toxicity should be treated as toxic.[3][4] Researchers and laboratory personnel must adhere to rigorous safety protocols to minimize potential exposure until more comprehensive data becomes available.

Physicochemical Properties

While a complete, experimentally verified dataset is not available, several sources provide predicted physicochemical properties for this compound. These properties, summarized in the tables below, can assist in preliminary risk assessments and the planning of experiments.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 28232-65-7 |

| Molecular Formula | C11H7BrClNO |

| Molecular Weight | 284.54 g/mol |

| InChI Key | NAWCDQFYAZDWIX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br |

Source: Guidechem[1], ECHEMI[2]

Table 2: Predicted Physicochemical Data

| Property | Predicted Value |

| Density | 1.568 g/cm³ |

| Boiling Point | 342.092 °C at 760 mmHg |

| Flash Point | 160.691 °C |

| Refractive Index | 1.616 |

| Polar Surface Area | 22.1 Ų |

| XLogP3 | 4.28980 |

Source: ECHEMI[2]

Hazard Assessment and GHS Classification

As of the date of this publication, no official GHS classification exists for this compound.[1][2] There are no available data regarding its acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity.

In the absence of such data, a conservative approach must be taken. The Globally Harmonized System (GHS) provides a framework for classifying mixtures containing ingredients of unknown toxicity, and a similar principle should be applied here.[5] The compound should be handled as if it possesses significant health hazards.

Experimental Protocols: A Framework for Safe Handling

Given the unknown nature of the hazards associated with this compound, the following general experimental protocol is recommended. This protocol is based on standard best practices for handling uncharacterized chemical substances.

4.1. Engineering Controls

-

Ventilation: All manipulations of this compound, including weighing and dilutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Containment: Use of a glove box may be warranted for procedures with a higher risk of aerosolization.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield should be worn at all times.

-

Hand Protection: Wear compatible chemical-resistant gloves. Given the chemical structure, nitrile or neoprene gloves are a reasonable starting point, but it is advisable to consult a glove compatibility chart. Double gloving is recommended.[6]

-

Body Protection: A fully fastened laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit is recommended.

4.3. Handling and Storage

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. The container should be tightly sealed.

-

Handling: Avoid direct contact with the skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools.[2]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.

4.4. Spill and Emergency Procedures

-

Spill Response: In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

4.5. Waste Disposal

-

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

Visualizing Safety Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the recommended workflow for handling chemicals with unknown toxicity and the logical hierarchy of safety considerations.

Caption: Workflow for Handling Chemicals with Unknown Toxicity.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 7.1 Minimize Exposure to Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 5. thecompliancecenter.com [thecompliancecenter.com]

- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]

The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals

Introduction: The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions, have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted pyridines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, antimicrobial, and antiviral properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.

Anticancer Activity of Substituted Pyridines

Substituted pyridines have emerged as a significant class of compounds in oncology, with several derivatives demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, often targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A prominent strategy in cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in this process. Several pyridine-based molecules have been developed as potent VEGFR-2 inhibitors.

Quantitative Data for Anticancer Activity:

| Compound Class | Specific Compound | Target/Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas | Compound 8e | VEGFR-2 | 3.93 ± 0.73 | [1] |

| Pyridine-Ureas | Compound 8e | MCF-7 (Breast Cancer) | 0.22 (48h) | [1] |

| Pyridine-Ureas | Compound 8n | MCF-7 (Breast Cancer) | 1.88 (48h) | [1] |

| Diarylpyridines | Compound 10 | VEGFR-2 | 0.12 | [2] |

| Diarylpyridines | Compound 10 | HepG2 (Liver Cancer) | 4.25 | [2] |

| Diarylpyridines | Compound 10 | MCF-7 (Breast Cancer) | 6.08 | [2] |

| Pyridine-Ureas | Compound 8a | MCF-7 (Breast Cancer) | 0.06 | [3] |

| Pyridine-Ureas | Compound 8h | HCT116 (Colon Cancer) | 0.33 | [3] |

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. Certain diarylpyridine derivatives have been shown to act as tubulin polymerization inhibitors.

Anti-inflammatory Activity of Substituted Pyridines

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted pyridines have demonstrated significant anti-inflammatory effects, often through the modulation of key inflammatory pathways such as the NF-κB signaling cascade.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases.

Quantitative Data for Anti-inflammatory Activity:

| Compound Class | Specific Compound | Assay | ED50/IC50 (µM) | Reference |

| Pyridones | Compound 4g | Carrageenan-induced pedal edema | ED50 value reported | [4] |

| Pyrano[2,3-d]pyrimidines | Compound 5 | COX-2 Inhibition | 0.04 ± 0.09 | [5] |

| Pyrano[2,3-d]pyrimidines | Compound 6 | COX-2 Inhibition | 0.04 ± 0.02 | [5] |

| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines | Compound 7 | Carrageenan-induced paw edema | 11.60 (ED50) | [5] |

| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines | Compound 8 | Carrageenan-induced paw edema | 8.23 (ED50) | [5] |

| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines | Compound 9 | Carrageenan-induced paw edema | 9.47 (ED50) | [5] |

Antimicrobial and Antiviral Activities

The pyridine scaffold is also a key component in the development of novel antimicrobial and antiviral agents, addressing the growing challenge of drug resistance.

Quantitative Data for Antimicrobial and Antiviral Activity:

| Compound Class | Specific Compound | Organism/Virus | MIC/EC50 (µM) | Reference |

| Pyridine-N-Oxides | Compound 222 | SARS-CoV | 1.7-4.2 (mg/L) | [6] |

| Pyridine-N-Oxides | Compound 223 | SARS-CoV | 1.7-4.2 (mg/L) | [6] |

| Pyridine Nucleosides | Compound 2i | Influenza A (H1N1) | 57.5 | [7] |

| Pyridine Nucleosides | Compound 5i | Influenza A (H1N1) | 24.3 | [7] |

| Pyridine Nucleosides | Compound 11c | Influenza A (H1N1) | 29.2 | [7] |

| Pyrazolo[3,4-b]pyridines | Compound 2g | S. aureus (MRSA) | 2 (µg/mL) | [8] |

| Pyrazolo[3,4-b]pyridines | Compound 2g | E. coli (ESBL) | 4 (µg/mL) | [8] |

| Thienopyridines | Compound 12a | B. mycoides | <0.0048 (mg/mL) | [9] |

| Thienopyridines | Compound 15 | C. albicans | 0.039 (mg/mL) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

Procedure: A mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is placed in a dry flask. The flask is connected to a reflux apparatus and subjected to microwave irradiation for 7-9 minutes. After the reaction, the mixture is washed with ethanol, and the crude product is purified by recrystallization from 95% ethanol to yield the desired 2-amino-3-cyanopyridine derivative.[10]

In Vitro VEGFR-2 Kinase Assay

Procedure: The VEGFR-2 kinase activity is measured using a commercially available kinase assay kit. The assay is typically performed in a 96-well plate format.[11][12]

-

A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

-

25 µL of the master mix is added to each well.

-

5 µL of the test compound (substituted pyridine derivative) at various concentrations is added to the respective wells. Control wells receive a diluent solution.

-

The enzymatic reaction is initiated by adding 20 µL of diluted VEGFR-2 kinase to each well.

-

The plate is incubated at 30°C for 45 minutes.

-

After incubation, 50 µL of a kinase detection reagent (e.g., Kinase-Glo™ MAX) is added to each well.

-

The plate is incubated at room temperature for 15 minutes to allow for signal development.

-

Luminescence is measured using a microplate reader.

-

The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.